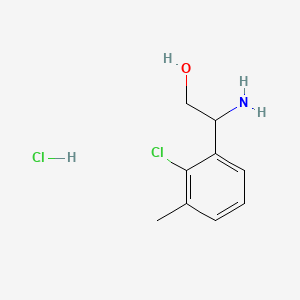

2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride

Description

2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a 2-chloro-3-methylphenyl substituent attached to a β-amino alcohol backbone, with a hydrochloride salt enhancing its solubility. Structurally, the compound consists of an ethanolamine core (NH₂-CHOH-CH₂) where the amino and hydroxyl groups are bonded to the same carbon atom, which is further substituted with a 2-chloro-3-methylphenyl ring.

Properties

Molecular Formula |

C9H13Cl2NO |

|---|---|

Molecular Weight |

222.11 g/mol |

IUPAC Name |

2-amino-2-(2-chloro-3-methylphenyl)ethanol;hydrochloride |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-6-3-2-4-7(9(6)10)8(11)5-12;/h2-4,8,12H,5,11H2,1H3;1H |

InChI Key |

DWXRDTBZECBSGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CO)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride typically involves the reaction of 2-chloro-3-methylbenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification, crystallization, and drying to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Chlorophenyl Derivatives

- Target Compound: 2-Chloro-3-methylphenyl group (C₉H₁₂Cl₂NO; MW ≈ 220.9 g/mol*).

- 2-Amino-2-(2,4-dichlorophenyl)ethanol hydrochloride (CAS 43189-37-3): Features two chlorine atoms at the 2- and 4-positions, increasing electronegativity and lipophilicity compared to the target’s single chlorine and methyl group. This may enhance membrane permeability but reduce metabolic stability .

Methyl and Halogen Combinations

- (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (CAS 1951425-23-2; C₉H₁₃ClFNO, MW 205.66 g/mol): Replaces chlorine with fluorine at the 3-position while retaining a methyl group at the 2-position. Fluorine’s smaller atomic radius and higher electronegativity may alter dipole interactions and bioavailability .

Bromophenyl Analogues

Methoxyphenyl Derivatives

- 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS 1187932-17-7; C₉H₁₄ClNO₂, MW 219.67 g/mol): The methoxy group’s electron-donating nature contrasts with the electron-withdrawing chlorine in the target, affecting electronic distribution and metabolic pathways (e.g., CYP450 interactions) .

Stereochemical Variations

- (R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride (CAS 1391443-39-2): The (R)-enantiomer demonstrates how stereochemistry influences biological activity. For instance, enantiomers of similar compounds show divergent pharmacokinetic profiles, with one enantiomer often exhibiting superior target selectivity .

- (2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride (CAS 2095773-02-5): Highlights the importance of chiral purity in drug development, as enantiomeric impurities can lead to off-target effects .

Physicochemical and Pharmacological Properties

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-2-(2-chloro-3-methylphenyl)ethan-1-ol hydrochloride?

- Methodological Answer : A plausible route involves nucleophilic substitution or reductive amination. For example, reacting 2-chloro-3-methylphenyl ketone derivatives with ammonia or amine precursors in a polar aprotic solvent (e.g., dichloromethane) using a base like potassium carbonate (K₂CO₃) to facilitate deprotonation . Post-reaction, the product is precipitated as the hydrochloride salt via HCl gas bubbling or aqueous HCl addition. Purification via recrystallization (ethanol/water) ensures high purity.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the 2-chloro-3-methylphenyl group (aromatic protons at δ 7.2–7.5 ppm) and ethanolamine backbone (NH₂ and OH signals at δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should show a molecular ion peak matching the molecular weight (e.g., [M+H]⁺ ≈ 234.7 g/mol, adjusted for Cl isotopes) .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm to assess purity (>95%) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of hydrochloride dust .

- Storage : Store in airtight containers at room temperature (RT) away from moisture due to hygroscopic tendencies .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste per local regulations .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral variants of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (80:20) and 0.1% diethylamine. Monitor elution times to separate enantiomers .

- Crystallization : Employ diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) in ethanol/water mixtures .

Q. What experimental strategies optimize reaction yield while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for reductive amination to reduce side reactions like over-alkylation .

- Solvent Optimization : Compare yields in polar aprotic solvents (e.g., DMF vs. acetonitrile) to balance reactivity and solubility .

- Temperature Control : Maintain reactions at 0–5°C during amine addition to suppress thermal degradation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Monitor degradation via HPLC; acidic conditions (pH < 4) may hydrolyze the ethanolamine group .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for hydrochloride salts) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assays). Compare to chloramphenicol controls .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring concentrations <10 µM for non-toxic research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.